A-Technical-Guide-to-2-Bromo-6-fluorobenzoic-Acid-Properties-Synthesis-and-Applications
A-Technical-Guide-to-2-Bromo-6-fluorobenzoic-Acid-Properties-Synthesis-and-Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-fluorobenzoic acid (CAS No. 2252-37-1) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both bromine and fluorine substituents, imparts unique reactivity, making it a valuable building block for creating complex, biologically active molecules.[1] This guide provides a comprehensive overview of its core physicochemical properties, validated synthesis and analysis protocols, key applications in drug discovery, and essential safety and handling information. The central focus is to equip researchers and drug development professionals with the technical knowledge to effectively utilize this versatile compound.
Core Physicochemical Properties and Identification
Accurate identification and understanding of a compound's fundamental properties are the bedrock of successful research. The molecular weight, derived from its chemical formula, is a primary identifier, crucial for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.
The key identifying characteristics of 2-Bromo-6-fluorobenzoic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrFO₂ | [1][2] |
| Molecular Weight | 219.01 g/mol | [1][2] |
| CAS Number | 2252-37-1 | [1][2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 154 - 158 °C | [1] |
| SMILES String | OC(=O)c1c(F)cccc1Br | |
| InChI Key | MDAZJVAIZVUWDE-UHFFFAOYSA-N |
Synthesis Strategy and Mechanistic Considerations
The preparation of 2-Bromo-6-fluorobenzoic acid can be achieved through various synthetic routes. One documented method involves a multi-step process starting from o-fluorobenzonitrile, proceeding through nitration, nitroreduction, bromization, diazo-deamination, and finally, hydrolysis to yield the target compound.[2][3][4][5] Another approach utilizes a Grignard reaction, starting from 1,2-dibromo-3-fluorobenzene.[4]
The choice of synthetic pathway is often dictated by factors such as starting material availability, scalability, overall yield, and purity requirements. The nitrile hydrolysis route is a common and reliable method.
Field-Proven Synthesis Protocol: Hydrolysis of 2-Bromo-6-fluorobenzonitrile
This protocol outlines a common laboratory-scale synthesis via the hydrolysis of the corresponding benzonitrile precursor. The causality for this choice rests on the high conversion rates and the relative simplicity of the final hydrolysis step.
Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-6-fluorobenzonitrile (1 equivalent).
-
Reagent Addition: Add a solution of aqueous potassium hydroxide (e.g., 1M KOH, 25 mL per gram of nitrile).
-
Reaction: Heat the mixture to reflux. The reaction is typically stirred vigorously for 24-48 hours to ensure complete hydrolysis of the nitrile group to the carboxylate salt.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution with a concentrated acid, such as HCl, to a pH of 2-3. This protonates the carboxylate, causing the desired carboxylic acid to precipitate.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Step: The resulting solid can be further purified by recrystallization to achieve high purity (>98%).
A 95% yield has been reported for this transformation.[2]
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting material to a fully characterized final product.
Caption: Workflow for Synthesis and Validation.
Analytical Characterization
To ensure the identity, purity, and integrity of the synthesized compound, a series of analytical techniques are employed. This self-validating system confirms that the material meets the required specifications before use in downstream applications.
-
Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight. Using electrospray ionization (ESI) in negative mode, the compound will show a peak corresponding to the [M-H]⁻ ion at approximately m/z 218, confirming the mass of the parent molecule.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the aromatic protons, confirming their chemical environment and splitting patterns. For 2-Bromo-6-fluorobenzoic acid, the spectrum would show signals in the aromatic region (typically 7.1-7.5 ppm) corresponding to the three protons on the benzene ring.[2] ¹⁹F and ¹³C NMR would further corroborate the structure.
-
Melting Point Analysis: A sharp melting point range (e.g., 154-158 °C) is a strong indicator of high purity.[1]
Analytical Validation Workflow
The following diagram outlines the logical process for confirming the quality of a synthesized batch.
Caption: Quality Control and Validation Workflow.
Applications in Drug Development and Medicinal Chemistry
Halogenated benzoic acids are critical building blocks in medicinal chemistry.[6] The inclusion of fluorine, in particular, can enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[6][7] 2-Bromo-6-fluorobenzoic acid is valued for its role as a versatile intermediate in synthesizing more complex molecules.[1]
The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds.[8] The carboxylic acid group can be readily converted into esters, amides, or other functional groups.[8] This dual reactivity makes it an essential scaffold for building libraries of compounds for drug discovery screening. Its derivatives are utilized in the development of anti-inflammatory and analgesic drugs, as well as agrochemicals like herbicides.[1][7]
Role as a Synthetic Scaffold
This diagram illustrates how 2-Bromo-6-fluorobenzoic acid serves as a starting point for creating more complex drug-like molecules.
Caption: Synthetic utility as a molecular scaffold.
Safety, Handling, and Storage
Proper handling of 2-Bromo-6-fluorobenzoic acid is essential for laboratory safety. It is classified as acutely toxic if swallowed and causes serious eye irritation.[9]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS06 (Skull and Crossbones) | |
| Signal Word | Danger | [9] |
| Hazard Statements | H301: Toxic if swallowedH319: Causes serious eye irritation | [9] |
| Precautionary Statements | P264: Wash hands thoroughly after handlingP280: Wear protective gloves/eye protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctorP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. | [9][10] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[10] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]
References
-
ChemicalBook. Accessed January 10, 2026.
-
ChemicalBook. Accessed January 10, 2026.
-
Chem-Impex. Accessed January 10, 2026.
-
Sigma-Aldrich. Accessed January 10, 2026.
-
Google Patents. Accessed January 10, 2026.
-
Santa Cruz Biotechnology. Accessed January 10, 2026.
-
Google Patents. Accessed January 10, 2026.
-
Aaronchem. Accessed January 10, 2026.
-
Chemical-Book Blog. Accessed January 10, 2026.
-
Fisher Scientific. Accessed January 10, 2026.
-
ECHEMI. Accessed January 10, 2026.
-
Fisher Scientific. Accessed January 10, 2026.
-
Sigma-Aldrich. Accessed January 10, 2026.
-
Chemsrc. Accessed January 10, 2026.
-
NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 10, 2026.
-
PubChem. Accessed January 10, 2026.
-
Thermo Fisher Scientific. Accessed January 10, 2026.
-
NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 10, 2026.
-
NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 10, 2026.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Bromo-6-fluorobenzoic acid | 2252-37-1 [chemicalbook.com]
- 4. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
